molecular formula C20H21FN6O3 B6455128 3-{3-[4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one CAS No. 2549034-71-9

3-{3-[4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6455128
CAS No.: 2549034-71-9
M. Wt: 412.4 g/mol
InChI Key: OYBHCQNMOMWRCB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring and a dihydroquinazolinone ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a piperazine ring and a dihydroquinazolinone ring. These types of structures are common in many biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. This could include further studies to determine its mechanism of action, potential uses in medicine or other fields, and the development of methods for its synthesis .

Biochemical Analysis

Biochemical Properties

The compound, due to its structural features, could potentially interact with various enzymes, proteins, and other biomolecules. It might bind to these molecules, altering their function or activity. The nature of these interactions would depend on the specific chemical groups present in the compound and the biomolecules it interacts with .

Cellular Effects

The compound could potentially influence various types of cells and cellular processes. It might affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the cells’ type and the nature of the compound’s interactions with cellular biomolecules .

Molecular Mechanism

The compound could exert its effects at the molecular level through various mechanisms. These might include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific mechanisms would depend on the compound’s chemical structure and the nature of its interactions with cellular biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the compound could vary with different dosages in animal models. This might include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound could be involved in various metabolic pathways. This might include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound could be transported and distributed within cells and tissues. This might involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of the compound could influence its activity or function. This might involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Disclaimer: It does not represent actual experimental data for the specific compound .

Properties

IUPAC Name

3-[3-[4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3/c1-13-17(21)18(29)24-20(23-13)26-10-8-25(9-11-26)16(28)6-7-27-12-22-15-5-3-2-4-14(15)19(27)30/h2-5,12H,6-11H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBHCQNMOMWRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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